molecular formula C46H87N3O14P2 B009316 Ara-cdp-opg CAS No. 103383-67-1

Ara-cdp-opg

货号 B009316
CAS 编号: 103383-67-1
分子量: 968.1 g/mol
InChI 键: VZNJHZQSKLZCNH-JGJFOBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ara-cdp-opg, also known as arabinocytidine-5'-diphospho-1-octadecylglycerol, is a lipophilic nucleoside analogue that has been widely studied for its potential use in cancer treatment. This compound is synthesized using a multistep process that involves the combination of arabinocytidine and 1-octadecylglycerol. In

作用机制

The mechanism of action of Ara-cdp-opg is not fully understood, but studies have suggested that it works by inhibiting DNA synthesis. This compound is incorporated into the DNA of cancer cells, causing DNA damage and ultimately leading to cell death. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of DNA polymerase, an enzyme that is involved in DNA replication. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Additionally, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

实验室实验的优点和局限性

One advantage of using Ara-cdp-opg in lab experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and reach its target within the cell. However, this compound can be difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to study its effects.

未来方向

There are several potential future directions for research on Ara-cdp-opg. One area of focus could be on improving the synthesis method to make this compound more readily available for research and potential clinical use. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets for cancer treatment. Finally, research could be conducted to explore the potential use of this compound in combination with other cancer treatments to enhance its antitumor activity.
In conclusion, this compound is a lipophilic nucleoside analogue that has shown promise as a potential cancer treatment. Its antitumor activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development. While there are some limitations to using this compound in lab experiments, future research could help to address these challenges and identify new directions for exploring the potential of this compound in cancer treatment.

合成方法

The synthesis of Ara-cdp-opg involves the combination of Ara-cdp-opgine and 1-octadecylglycerol. The first step of the synthesis involves the protection of the hydroxyl group in the 3' position of Ara-cdp-opgine using a tert-butyldimethylsilyl group. The 5' hydroxyl group of Ara-cdp-opgine is then phosphorylated using a phosphoramidite derivative, forming Ara-cdp-opgine-5'-phosphoramidite. The protected 3' hydroxyl group is then deprotected, and the resulting compound is coupled with 1-octadecylglycerol using a phosphoramidite coupling reaction. The final product is purified using column chromatography.

科学研究应用

Ara-cdp-opg has been studied for its potential use in cancer treatment. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further development as a cancer treatment.

属性

CAS 编号

103383-67-1

分子式

C46H87N3O14P2

分子量

968.1 g/mol

IUPAC 名称

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1

InChI 键

VZNJHZQSKLZCNH-JGJFOBQESA-N

手性 SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

规范 SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

同义词

1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol
ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-OPG

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。